2,4-Diaminoanisole

Catalog No.
S571125
CAS No.
615-05-4
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminoanisole

CAS Number

615-05-4

Product Name

2,4-Diaminoanisole

IUPAC Name

4-methoxybenzene-1,3-diamine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,8-9H2,1H3

InChI Key

BAHPQISAXRFLCL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in alcohol, hot ether; slightly soluble in DMSO
Solubility in water: miscible

Synonyms

2,4-diaminoanisole, 2,4-diaminoanisole sulfate, 4-methoxy-1,3-phenylenediamine, 4-methoxy-3-phenylenediamine, 4-methoxy-3-phenylenediamine dihydrochloride, 4-methoxy-3-phenylenediamine sulfate, 4-methoxy-3-phenylenediamine sulfate (1:1), 4-methoxy-m-phenylenediamine sulfate, m-diaminoanisole sulfate

Canonical SMILES

COC1=C(C=C(C=C1)N)N

The exact mass of the compound 2,4-Diaminoanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, hot ether; slightly soluble in dmsosolubility in water: miscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Diaminoanisole is a highly reactive, methoxy-substituted aromatic diamine primarily procured as a specialized precursor for high-performance polymers and complex dyes[1]. Unlike standard aliphatic diamines, its rigid benzenoid core imparts excellent thermal stability to downstream materials, while the electron-donating methoxy group significantly alters its electronic profile compared to unsubstituted analogs [2]. For industrial buyers, the primary value of 2,4-diaminoanisole lies in its dual functionality: it serves as an asymmetric diamine monomer that enhances polymer solubility through free-volume expansion, and as a highly nucleophilic coupling agent that drives rapid, high-yield electrophilic aromatic substitutions in chemical manufacturing [3].

Attempting to substitute 2,4-diaminoanisole with more common in-class alternatives like m-phenylenediamine (m-PD) or 2,4-diaminotoluene (2,4-TDA) frequently compromises processability and product performance [1]. In polymer synthesis, the lack of a bulky side group in m-PD leads to tight polymer chain packing, resulting in polyimides with poor solubility in standard casting solvents, which complicates manufacturing workflows[2]. Conversely, while 2,4-TDA features a methyl group that slightly improves solubility, it lacks the strong resonance electron-donating (+M) power of the methoxy group found in 2,4-diaminoanisole. This electronic deficit in 2,4-TDA and m-PD drastically reduces their nucleophilicity in oxidative coupling reactions, leading to slower reaction kinetics and fundamentally different chromophoric outputs, making them non-viable for specific formulations [3].

Polymer Processability: Enhanced Solubility via Methoxy-Induced Free Volume

In the synthesis of semiaromatic polyamides and polyimides, the choice of diamine monomer dictates the processability of the final resin. 2,4-Diaminoanisole introduces a bulky, asymmetric methoxy group that disrupts intermolecular hydrogen bonding and tight chain packing[1]. Compared to the rigid m-phenylenediamine (m-PD) baseline, which often yields intractable or highly crystalline polymers that precipitate prematurely, 2,4-diaminoanisole-derived polymers exhibit superior solubility in polar aprotic solvents such as NMP and DMAc [2]. Crucially, this enhanced solution processability does not sacrifice thermal performance, as the resulting polymers maintain robust glass transition temperatures (Tg) in the 165–200 °C range for polyamides, enabling reliable thermal processing and film casting[3].

Evidence DimensionPolymer Solubility and Thermal Processability (Tg)
Target Compound DataMethoxy-substituted polymers show high solubility in NMP/DMAc with Tg maintained at 165–200 °C (polyamides).
Comparator Or Baselinem-PD derived polymers (often insoluble/intractable due to rigid chain packing).
Quantified DifferenceProvides solution-phase processability without the premature precipitation seen in unsubstituted m-PD analogs.
ConditionsPolycondensation in polar aprotic solvents.

Allows manufacturers to solution-cast high-performance polymer films and coatings that would otherwise require harsh, cost-prohibitive processing conditions.

Oxidative Coupling Kinetics and Chromophoric Shift

As a coupling component in oxidative dye synthesis, 2,4-diaminoanisole exhibits drastically different reactivity compared to 2,4-diaminotoluene (2,4-TDA) and m-phenylenediamine (m-PD)[1]. The methoxy group exerts a strong resonance electron-donating (+M) effect, which significantly increases the electron density on the aromatic ring and lowers the oxidation potential [2]. When reacted with oxidized para-phenylenediamines, 2,4-diaminoanisole couples rapidly to form stable indamine and indoaniline structures that exhibit a pronounced bathochromic shift, yielding deep blue or violet shades [3]. In contrast, the weaker inductive (+I) effect of the methyl group in 2,4-TDA, or the absence of a donor in m-PD, results in slower coupling kinetics and the formation of predominantly brown or yellow chromophores[1].

Evidence DimensionCoupling Reactivity and Chromophore Color
Target Compound DataRapid coupling yielding blue/violet indamine products.
Comparator Or Baseline2,4-TDA and m-PD (slower coupling, yielding brown/yellow products).
Quantified DifferenceThe +M effect of the methoxy group drives a distinct bathochromic shift and accelerates electrophilic aromatic substitution.
ConditionsOxidative coupling with para-components in aqueous alkaline media (e.g., H2O2 oxidation).

Critical for chemical formulators who require rapid, high-yield coupling to achieve specific dark or cool-toned chromophores in complex dye mixtures.

Differential Amine Reactivity for Controlled Synthesis

The structural asymmetry of 2,4-diaminoanisole provides a distinct synthetic advantage in step-growth polymerizations and sequential functionalization workflows [1]. The methoxy group at the 1-position creates significant steric hindrance around the adjacent 2-amino group, while simultaneously activating the 4-amino group via resonance[2]. This creates a pronounced differential reactivity between the two primary amines, unlike the symmetric reactivity profile of m-phenylenediamine (m-PD) [3]. For procurement teams sourcing precursors for complex, multi-step active pharmaceutical ingredients (APIs) or specialized crosslinkers, this differential reactivity allows for highly controlled, sequential derivatization without the need for complex protecting-group chemistry [1].

Evidence DimensionAmine Nucleophilicity and Steric Environment
Target Compound DataHigh differential reactivity between the sterically hindered 2-amine and the electronically activated 4-amine.
Comparator Or Baselinem-Phenylenediamine (m-PD) (symmetric, equal amine reactivity).
Quantified DifferenceEnables selective, sequential functionalization without protecting groups, which is impossible with symmetric m-PD.
ConditionsElectrophilic substitution or step-growth polymerization reactions.

Reduces synthetic steps and improves yields in complex chemical manufacturing by leveraging the inherent asymmetry of the monomer.

Solution-Cast Polyimide and Polyamide Films

Ideal for manufacturing high-performance polymer films where the methoxy group is required to disrupt chain packing, ensuring the resin remains soluble in polar aprotic solvents (NMP, DMAc) during casting without sacrificing the final glass transition temperature [1].

Synthesis of Advanced Azo and Indamine Dyes

The preferred coupling agent when rapid oxidative coupling and a distinct bathochromic shift (blue/violet shades) are required, outperforming 2,4-TDA and m-PD in both kinetics and color yield [2].

Asymmetric Crosslinkers and API Intermediates

Highly suited for multi-step organic synthesis workflows where the differential reactivity of the 2- and 4-amino groups allows for controlled, sequential functionalization without the added cost of protecting-group chemistry [3].

Physical Description

2,4-diaminoanisole appears as colorless needles. Primarily used (along with salts such as 2,4-diaminoanisole sulfate) as a component of hair & fur dye formulations. (NIOSH, 2024)
Colorless solid (needles). [Note: The primary use (including its salts such as 2,4-diaminoanisole sulfate) is a component of hair & fur dye formulations.] [NIOSH]
COLOURLESS SOLID IN VARIOUS FORMS.
Colorless solid (needles). [Note: The primary use (including its salts such as 2,4-diaminoanisole sulfate) is a component of hair & fur dye formulations.]

Color/Form

Needles from ether
Colorless solid (needles).

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

138.079312947 Da

Monoisotopic Mass

138.079312947 Da

Boiling Point

221.0 °C

Heavy Atom Count

10

Vapor Density

Relative vapor density (air = 1): 4.77

LogP

log Kow = -0.31 (est)

Decomposition

The substance decomposes on heating producing toxic fumes including nitrogen oxides.

Melting Point

153 °F (NIOSH, 2024)
67-68 °C
68Â °C
153 °F

UNII

86SSM2N1X7

Related CAS

39156-41-7 (sulfate[1:1])
614-94-8 (di-hydrochloride)
6219-67-6 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

To clarify the mechanism of carcinogenesis by hair dyes ... /the authors/ compared the extent of DNA damage induced by mutagenic m-phenylenediamine and 4-methoxy-m-phenylenediamine, using (32)P-5'-end-labeled DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Carcinogenic 4-methoxy-m-phenylenediamine caused DNA damage at thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine, a Cu(I)-specific chelator, inhibited 4-methoxy-m-phenylenediamine-induced DNA damage, suggesting the involvement of H2O2 and Cu(I). Superoxide dismutase (SOD) enhanced the DNA damage. Formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) was induced by 4-methoxy-m-phenylenediamine in the presence of Cu(II). UV-visible spectroscopic studies have shown that Cu(II) mediated autoxidation of 4-methoxy-m-phenylenediamine and SOD accelerated the autoxidation. On the other hand, non-carcinogenic m-phenylenediamine did not cause clear DNA damage and significant autoxidation even in the presence of Cu(II). These results suggest that carcinogenicity of m-phenylenediamines is associated with ability to cause oxidative DNA damage ...

Vapor Pressure

0.04 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

615-05-4

Absorption Distribution and Excretion

Following ip administration of 50 mg/kg bw (14)C-labelled 2,4-diaminoanisole to rats, 85% of radioactivity was excreted in urine and 9% in feces after 48 hr.
Injection of (3)H-2,4-diaminoanisole (10-200 mg/kg) into rats led to irreversible binding of liver and kidney proteins. Irreversibly bound material was preferentially localized in the microsomal fraction. Non-bound (3)H-2,4-diaminoanisole was rapidly cleared from plasma, liver and kidneys, whereas considerable amounts irreversibly bound could still be demonstrated 24 hr after a dose of 100 mg/kg ip.
Scalp penetration of 2,4-diaminoanisole (DAA) that occurs under conditions of hair dye usage was evaluated for both rhesus monkey and man using (14)C-labeled material. Average dose excretion of DAA in rhesus monkey was 0.02% and in man 0.015%.
No fixation of 2,4-diaminoanisole which passes through the cutaneous barrier is found in either liver or thyroid of hairless rats, 4 days after topical application.
For more Absorption, Distribution and Excretion (Complete) data for 2,4-DIAMINOANISOLE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Following ip administration of 50 mg/kg bw (14)C-labelled 2,4-diaminoanisole to rats... . Major metabolites were 4-acetylamino-2-aminoanisole, 2,4-diacetylaminoanisole, 2,4-diacetylaminophenol, 5-hydroxy-2,4-diacetylaminoanisole and 2-methoxy-5-(glycolamido)acetanilide or its isomer. These metabolites were excreted in urine both free and as glucuronides and sulfates.

Wikipedia

2,4-diaminoanisole

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Reduction of 2,4-dinitroanisole with iron and acetic acid: German patent 258653 (1912 to BASF)

General Manufacturing Information

1,3-Benzenediamine, 4-methoxy-: ACTIVE
2,4-diaminoanisole ... believed to be used as an intermediate in the manufacture of one commercially significant dye, CI basic brown 2. ... CI basic brown 2 was reported to be used mainly in dyeing acrylic fibers, although it was also present in variety of other products, including shoe polishes. 2,4-diaminoanisole and its sulfate may serve as oxidation bases in dyeing of furs.

Analytic Laboratory Methods

A RAPID, SIMPLE & SENSITIVE GAS-LIQUID CHROMATOGRAPHIC METHOD WAS DEVELOPED FOR THE SIMULTANEOUS DETERMINATION OF 1,4-DIAMINOBENZENE, 2,5-DIAMINOTOLUENE & 2,4-DIAMINOANISOLE (POSSIBLE CARCINOGENS) IN PERMANENT (OXIDATION TYPE) HAIR DYES.
2,4-DIAMINOANISOLE IDENTIFICATION WAS MADE AFTER PRODUCTS WERE TRANSFORMED INTO HOMOGENEOUS SOLN BY SPECTRAL MEASUREMENTS OF PLATES, BY COLOR REACTIONS WITH DIFFERENT REAGENTS, OR BY RF VALUES. QUANTITATIVE DETERMINATION WAS BY DIRECT PHOTOMETRIC EVALUATION OF THE PLATES (DENSITOMETRY) AFTER COLOR FORMATION WITH REAGENTS DURING HAIR DYEING IN ORDER TO DETECT THE RATE OF TRANSFORMATION DURING USE.
2,4-DIAMINOANISOLE WAS DETERMINED IN HAIR DYES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
Sample matrix: Hair dyes. Sample preparation: Separate on chromatography column. Assay procedure: High performance liquid chromatography with ultra violet detection. Limit of detection is not given. Sample matrix: Amine mixtures. Assay procedure: Thin layer chromatography. Limit of detection is not given.
Methods for the analysis of aromatic amines, including 2,4-diaminoanisole, in inks of ball-point and fibre-tip pens and watercolour paints, oxidative hair dyes, dyestuff mixtures and in paper, coloured textiles and leather products have been reported. These methods include differential pulse voltammetry, gas chromatography-mass spectrometry with mass ion detection, thin-layer chromatography, high-performance thin-layer chromatography and high-performance liquid chromatography with ultraviolet, diodearray or mass spectrometry detection.

Storage Conditions

Separated from strong oxidants Well closed.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The mutagenicity of aromatic amines, as measured by the Salmonella/microsome assay, was inactivated by ozone treatment.
Phenobarbital (75 mg/kg ip at 72, 48, and 24 hr previously) pretreatment of rats reduced the LD50 of 2,4-diaminoanisole from 116 to 97 mg/kg, and increased the initial rate of urinary excretion.
8 Kinds of o- and m-phenylenediamine (PD) derivatives, which are used as oxidative-type hair dyes, were treated with hydrogen peroxide (H2O2). Both before and after H2O2 treatment, their mutagenicity was tested by using Salmonella typhimurium TA98 in the presence or absence of a mammalian metabolic activation system (S9 mix). After H2O2 treatment, the mutagenic potencies of p-nitro-o-phenylenediamine, 3,4-diaminotoluene, p-nitro-m-phenylenediamine and 2,4-diaminophenol did not vary or slightly increased in comparison with those of the starting materials. The mutagenicity of o-PD, p-chloro-o-phenylenediamine (p-Cl-o-PD), m-PD and 2,4-diaminoanisole (p-OMe-m-PD) was enhanced remarkably by treatment with H2O2 and all the oxidation products required metabolic activation by S9 mix for their mutagenesis.
The effect of the carcinogenic hair dye component 2,4-diaminoanisole (2,4-DAA) on thyroid and pituitary morphology was studied. Heavy pigmentation of the hypertrophied thyroid epithelium was present when the animals were fed with 2,4-DAA for 6 weeks. Another hair dye component m-phenylenediamine (m-PDA), which lacks the methoxy group, and which is not carcinogenic, prevented the dark pigmentation of the thyroid epithelium caused by 2,4-DAA, but had only a slight effect on the hypertrophy of the gland. In the pituitary gland of 2,4-DAA-fed animals only a few aldehyde fuchsin positive thyrotrope cells were present. When 2,4-DAA and m-PDA were fed simultaneously, the number of hypertrophied chromophobic cells was greatly increased and the aldehyde fuchsin-positive cells were practically absent.
For more Interactions (Complete) data for 2,4-DIAMINOANISOLE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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